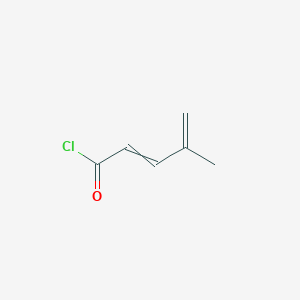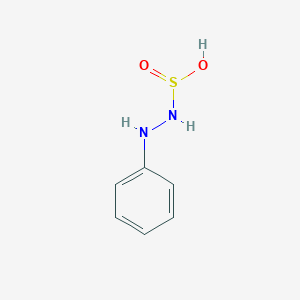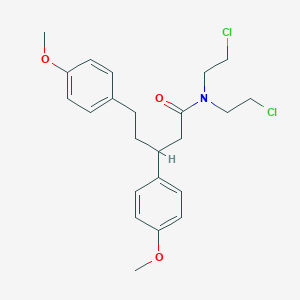
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide is a synthetic organic compound characterized by its complex structure, which includes chloroethyl and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a suitable amine with 2-chloroethyl chloride, followed by the introduction of methoxyphenyl groups through a Friedel-Crafts acylation reaction. The final step involves the formation of the pentanamide structure under controlled conditions, often using a combination of solvents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to maximize the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. This compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-bis(2-chloroethyl)-4-methoxybenzamide
- N,N-bis(2-chloroethyl)-3,5-dimethoxybenzamide
- N,N-bis(2-chloroethyl)-3,5-dichlorobenzamide
Uniqueness
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide is unique due to its specific combination of chloroethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propiedades
Número CAS |
65321-78-0 |
|---|---|
Fórmula molecular |
C23H29Cl2NO3 |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-3,5-bis(4-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C23H29Cl2NO3/c1-28-21-9-4-18(5-10-21)3-6-20(19-7-11-22(29-2)12-8-19)17-23(27)26(15-13-24)16-14-25/h4-5,7-12,20H,3,6,13-17H2,1-2H3 |
Clave InChI |
VDZZREGGWQALOP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCC(CC(=O)N(CCCl)CCCl)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-Chlorophenyl)butyl]aniline;hydrochloride](/img/structure/B14483368.png)

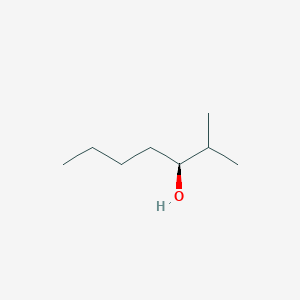
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
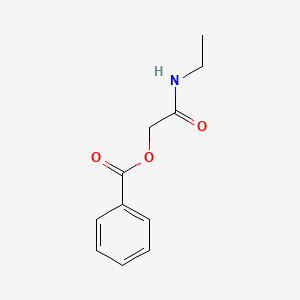

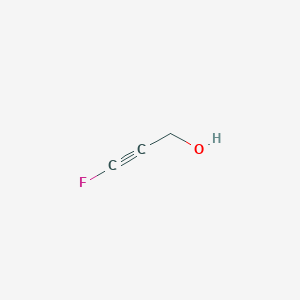
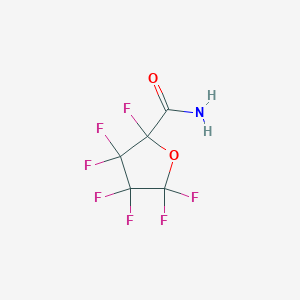
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
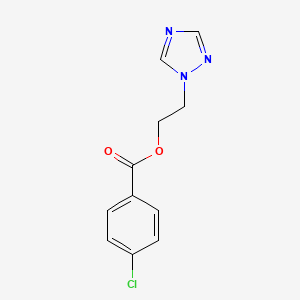
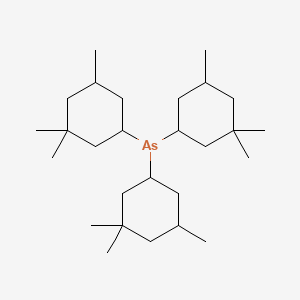
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
